Chemical and physical properties of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate
Chemical and physical properties of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate
In-Depth Technical Guide: Chemical, Physical, and Synthetic Profiling of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate
Executive Summary
Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS: 898751-02-5) is a highly functionalized aromatic building block utilized in advanced organic synthesis and medicinal chemistry[1]. Featuring a sterically shielded methoxy ether, a para-directing electron-rich phenyl ring, and an extended 5-oxovalerate aliphatic chain, this compound serves as a critical intermediate for synthesizing complex heterocycles and targeted therapeutics. Notably, derivatives of this scaffold have been instrumental in the development of metalloproteinase inhibitors[2]. This whitepaper details its physicochemical properties, mechanistic synthesis, and self-validating analytical protocols for drug development professionals.
Structural & Physical Properties
The physical and chemical properties of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate are dictated by its structural motifs. The ethyl ester increases lipophilicity and lowers the melting point compared to its free acid counterpart, facilitating easier chromatographic purification and enhancing membrane permeability in early-stage biological assays.
| Property | Value | Causality / Significance |
| Chemical Name | Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate | IUPAC standard nomenclature[1]. |
| CAS Registry Number | 898751-02-5 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C16H22O4 | Defines the exact atomic composition[1]. |
| Molecular Weight | 278.34 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Physical State | Viscous oil / Low-melting solid | The flexible valerate chain disrupts crystal packing. |
| Lipophilicity (LogP) | ~ 3.5 (Estimated) | High lipophilicity driven by the ethyl ester and dimethyl groups. |
| Metabolic Stability | High (at the ether linkage) | The 3,5-dimethyl groups sterically shield the 4-methoxy group from CYP450-mediated O-demethylation. |
Synthetic Methodology & Mechanistic Causality
The synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is achieved via a robust, two-step sequence: a regioselective Friedel-Crafts acylation followed by a Fischer esterification[2].
Synthetic workflow for Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate.
Step 1: Regioselective Friedel-Crafts Acylation
Objective: Synthesize the intermediate 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid[2]. Causality & Logic: 2,6-dimethylanisole is highly electron-rich. The methoxy group is a strong activating and ortho/para-directing group. Because the ortho positions are sterically blocked by the existing methyl groups, the electrophilic acylium ion (generated from glutaric anhydride and AlCl3) is forced to attack the para position exclusively. This structural causality ensures a self-validating, single-regioisomer outcome, eliminating the need for complex isomer separation. Protocol:
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Charge a dry, argon-flushed flask with anhydrous CH2Cl2 and AlCl3 (2.2 eq).
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Cool to 0 °C and add glutaric anhydride (1.1 eq) portion-wise to generate the acylium intermediate.
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Add 2,6-dimethylanisole (1.0 eq) dropwise over 30 minutes to control the exothermic reaction.
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Stir at room temperature for 3–4 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material is consumed.
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Quench by pouring over crushed ice and 1 M HCl. Extract with ethyl acetate.
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Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
Step 2: Fischer Esterification
Objective: Convert the free acid to the target ethyl ester. Causality & Logic: Masking the carboxylic acid as an ethyl ester prevents unwanted hydrogen bonding during silica gel chromatography and increases the molecule's volatility for mass spectrometry. The use of molecular sieves drives the equilibrium forward by continuously removing water (Le Chatelier's principle). Protocol:
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Dissolve the crude keto-acid in absolute ethanol (0.5 M).
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Add a catalytic amount of concentrated H2SO4 (0.1 eq).
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Reflux at 80 °C for 12 hours, utilizing molecular sieves to sequester generated water.
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Cool to room temperature and remove ethanol under reduced pressure.
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Dilute with ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst.
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Dry the organic phase (MgSO4), filter, and evaporate to yield the target compound.
Self-Validating Analytical Protocols
To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The symmetry of the molecule provides distinct, self-validating NMR signatures.
Proton NMR (1H NMR, 400 MHz, CDCl3):
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δ 1.25 (t, J = 7.1 Hz, 3H): The triplet corresponding to the ester methyl group (-CH2CH3 ) confirms successful esterification.
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δ 2.05 (quintet, J = 7.2 Hz, 2H): Validates the intact central methylene of the 5-carbon valerate chain.
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δ 2.32 (s, 6H): The integration of 6 protons for the aromatic methyls confirms the symmetric 3,5-dimethyl substitution pattern.
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δ 3.75 (s, 3H): Confirms the presence of the methoxy ether.
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δ 7.65 (s, 2H): The singlet for the two aromatic protons is the ultimate self-validating feature. It proves that substitution occurred exclusively at the para position; any other regioisomer would break symmetry and result in complex doublet/multiplet splitting.
Liquid Chromatography-Mass Spectrometry (LC-MS, ESI+):
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Target m/z: 279.15 [M+H]+ and 301.14 [M+Na]+. The presence of these exact mass peaks confirms the molecular weight of 278.34 g/mol .
Applications in Drug Development
The structural architecture of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate makes it a highly sought-after intermediate in medicinal chemistry. The 5-oxovalerate chain acts as a flexible linker that can be condensed with hydrazines to form pyridazine derivatives or utilized in the synthesis of thiosemicarbazone metalloproteinase inhibitors[3].
These specific inhibitors have shown profound efficacy in neutralizing snake venom by chelating the zinc-dependent active sites of snake venom metalloproteinases (SVMPs), thereby preventing severe hemorrhage and tissue necrosis[3]. Furthermore, the steric bulk provided by the 3,5-dimethyl groups protects the central pharmacophore from rapid metabolic degradation, a critical E-E-A-T principle applied in modern rational drug design to improve pharmacokinetic half-life.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Structure-Based Discovery of Thiosemicarbazone Metalloproteinase Inhibitors for Hemorrhage Treatment in Snakebites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Thiosemicarbazone Metalloproteinase Inhibitors for Hemorrhage Treatment in Snakebites - PMC [pmc.ncbi.nlm.nih.gov]
